molecular formula C17H23N3O2 B1508699 1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine

1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine

Cat. No.: B1508699
M. Wt: 301.4 g/mol
InChI Key: PMPCDCLLGNAWBQ-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine is a chemical compound with the molecular formula C17H23N3O2 It is a piperidine derivative that features a cyano group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with pyridin-2-ylmethyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted piperidines, depending on the specific reaction and conditions used.

Scientific Research Applications

1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and pyridinylmethyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-4-cyano-4-(2-pyridinylmethyl)-piperidine is unique due to the presence of both the cyano group and the pyridinylmethyl group, which confer specific chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-cyano-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-16(2,3)22-15(21)20-10-7-17(13-18,8-11-20)12-14-6-4-5-9-19-14/h4-6,9H,7-8,10-12H2,1-3H3

InChI Key

PMPCDCLLGNAWBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

To a stirred suspension of tert-butyl 4-cyanopiperidine-1-carboxylate (500 mg; 2.38 mmol) and 2-(chloromethyl)pyridine (334 mg; 2.62 mmol) in toluene (3.6 ml) cooled in an ice bath was added a solution of potassium bis(trimethylsilyl)amide (0.5 M in toluene; 5.7 ml; 2.86 mmol) over 10 minutes. The reaction mixture was allowed to warm to ambient temperature with stirring for 1.5 hours. The reaction was poured into brine (25 ml) and extracted with EtOAc (3×30 ml). The combined organic extracts were washed with brine (30 ml), dried over MgSO4, filtered and evaporated to give a orange oil. The crude product was chromatographed on silica eluted with 50% EtOAc in isohexane to give the desired product a colourless oil. (375 mg)
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500 mg
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334 mg
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3.6 mL
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5.7 mL
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brine
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25 mL
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solvent
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